3-溴-4-氯苯甲醚

描述

3-Bromo-4-chloroanisole is a halogenated methoxybenzene, a class of compounds that are widely present in the environment but not produced in large technical quantities. These compounds, including various halogenated anisoles, have been detected in the marine troposphere, indicating their pervasive nature and potential mixed origins .

Synthesis Analysis

The synthesis of halogenated compounds similar to 3-Bromo-4-chloroanisole can be achieved through different pathways. For instance, gold-catalyzed reactions have been developed to synthesize halogenated dienes using halogenated alkynes as substrates . Additionally, N-Bromoacetamide-mediated reactions have been used for the synthesis of brominated amino derivatives from homoallylic trichloroacetimidates . Although these methods do not directly describe the synthesis of 3-Bromo-4-chloroanisole, they provide insight into the types of chemical reactions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

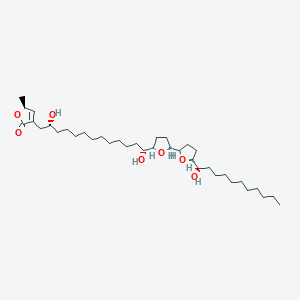

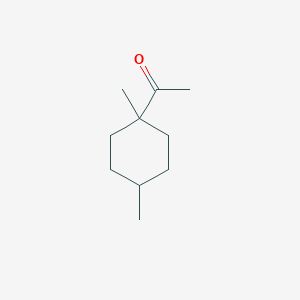

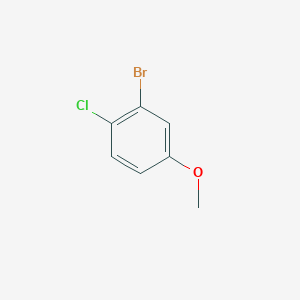

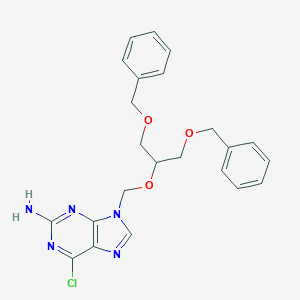

The molecular structure of 3-Bromo-4-chloroanisole would consist of a benzene ring with a methoxy group (-OCH3) and halogen atoms (bromine and chlorine) attached to it. The position of these substituents on the benzene ring defines the compound's reactivity and interaction with other chemicals. The presence of halogens suggests that the compound could be reactive in various organic synthesis reactions, such as cross-coupling .

Chemical Reactions Analysis

Compounds similar to 3-Bromo-4-chloroanisole can participate in a variety of chemical reactions. For example, halogenated dienes synthesized through gold-catalyzed reactions can undergo further transformations like Diels-Alder and cross-coupling reactions . Additionally, brominated amino derivatives can be used to synthesize heterocyclic compounds like dihydrooxazoles . In the context of 3-Bromo-4-chloroanisole, its halogenated nature suggests it could be a versatile intermediate in cross-coupling reactions, potentially leading to the synthesis of various substituted aromatic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-4-chloroanisole are not detailed in the provided papers, we can infer from the general characteristics of halogenated anisoles that it would likely be a solid at room temperature and could have a relatively high molecular weight due to the presence of bromine and chlorine atoms. Its solubility in organic solvents and reactivity in chemical reactions would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group .

科学研究应用

催化和可持续化学

3-溴-4-氯苯甲醚及相关化合物在催化和可持续化学中发挥作用。例如,在Monopoli等人(2010年)的研究中,使用葡萄糖作为可再生还原剂在水中实现了包括4-氯苯甲醚在内的氯苯的可持续的Ullmann型同偶联反应。这个过程由Pd纳米颗粒催化,突显了这些化合物在绿色化学应用中的实用性(Monopoli et al., 2010)。

环境存在和影响

由于其混合的生物源和人为起源,溴苯甲醚和氯苯甲醚,包括3-溴-4-氯苯甲醚,在环境中的存在已经受到研究。Führer和Ballschmiter(1998年)研究了大西洋海洋的海洋对流层中的这些化合物,突出了它们在环境化学中的重要性(Führer & Ballschmiter, 1998)。

化学合成

这种化合物在化学合成中也很重要。Zilberman(2003年)展示了一种从硝基苯制备3-取代苯甲醚的一步法,包括3-溴苯甲醚和3-氯苯甲醚,使用相转移催化剂。这种方法对高效合成各种苯甲醚衍生物至关重要(Zilberman, 2003)。

光解研究

氯苯甲醚的光化学行为,与3-溴-4-氯苯甲醚密切相关,已被研究以了解它们在环境条件下的反应性和转化。Silva等人(2006年)研究了4-氯苯甲醚在氧气中的光解,导致特定自由基和苯甲醚作为主要光解产物的形成(Silva et al., 2006)。

水处理和气味控制

在水处理的背景下,Zhang等人(2016年)关注氯苯甲醚,在饮用水中引起土腥和霉味。他们的研究开发了一个动力学模型,以了解和控制这些化合物,包括氯苯甲醚,在水氯化过程中的形成(Zhang et al., 2016)。

安全和危害

3-Bromo-4-chloroanisole is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers There are several papers and technical documents related to 3-Bromo-4-chloroanisole available from Sigma-Aldrich and ChemicalBook . These resources provide more detailed information about the compound’s properties and uses.

属性

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloroanisole | |

CAS RN |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

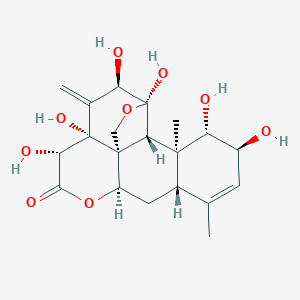

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)